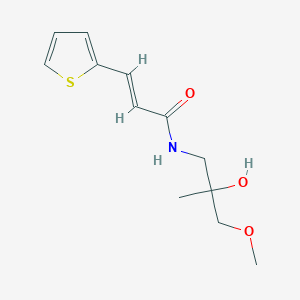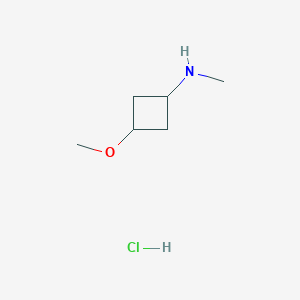
3-Methoxy-N-methylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-methylcyclobutan-1-amine hydrochloride, also known as 3-MeO-PCMo or Methoxmetamine, is a research chemical that belongs to the arylcyclohexylamine class. It is a derivative of Ketamine and has been found to have similar effects on the brain as Ketamine. However, it has a longer duration of action and is more potent than Ketamine. 3-MeO-PCMo has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Cyclobutane Analogues Synthesis : A study by Rammeloo, Stevens, and de Kimpe (2002) introduced a synthetic approach toward 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues, demonstrating the utility of cyclobutane derivatives in organic synthesis (Rammeloo, Stevens, & de Kimpe, 2002).
Complex Molecule Construction : Yao and Shi (2007) detailed the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, highlighting the versatility of cyclobutane structures in constructing complex molecules (Yao & Shi, 2007).
Pharmacological Implications
- Antimicrobial Activity : Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing cyclobutane rings, which showed antimicrobial activity against various microorganisms, indicating the potential of cyclobutane derivatives in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Material Science and Catalysis
- Catalysis : Feng, Hao, Liu, and Buchwald (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination, showcasing the significance of cyclobutane derivatives in catalysis and material science applications (Feng, Hao, Liu, & Buchwald, 2019).
Eigenschaften
IUPAC Name |
3-methoxy-N-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSKHKPWUASZNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-methylcyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

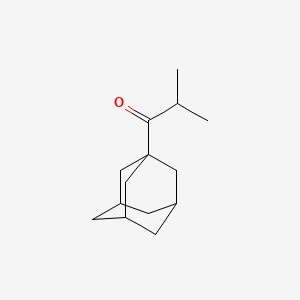
![Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2562679.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)
![2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2562686.png)
![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)
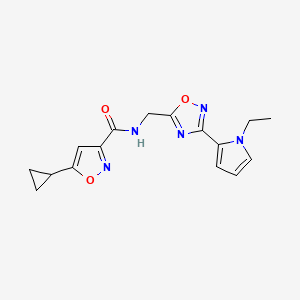
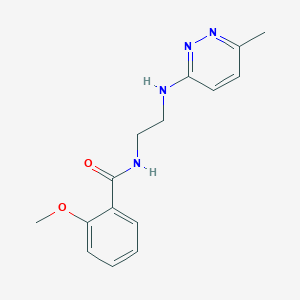
![ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562692.png)

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2562696.png)
